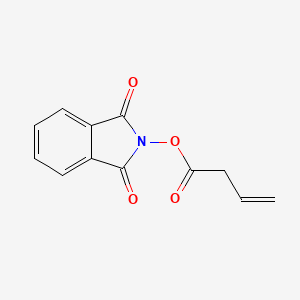

1,3-Dioxoisoindolin-2-yl but-3-enoate

説明

Significance of the Phthalimide (B116566) Moiety as a Synthetic Unit and Protecting Group

The phthalimide moiety, chemically named isoindoline-1,3-dione, is exceptionally valuable in synthetic organic chemistry, primarily for its role as a stable and reliable protecting group for primary amines. nih.govacs.orgmdpi.com The nucleophilicity and basicity of an amine's nitrogen are effectively masked when incorporated into the imide linkage, protecting it from unwanted reactions during complex synthetic sequences. thieme-connect.de This protection is robust enough to withstand conditions like the acid hydrolysis of esters. thieme-connect.de

The Gabriel synthesis is the classic application of phthalimide as an amine synthon, allowing for the preparation of primary amines. organic-chemistry.orgchemicalbook.commdpi.com This method involves the N-alkylation of potassium phthalimide with an alkyl halide, followed by the deprotection of the resulting N-alkyl phthalimide to release the free primary amine. organic-chemistry.orgthieme-connect.de While base hydrolysis can be used for deprotection, hydrazinolysis is often the preferred method as it proceeds under milder conditions. thieme-connect.de The electron-withdrawing nature of the phthalimido group can also offer an inductive effect, which can protect nearby C-H bonds from certain reactions. nih.govacs.org

Overview of Dioxoisoindoline Scaffolds in Chemical Research

The 1,3-dioxoisoindoline scaffold, the systematic name for the phthalimide structure, is a privileged framework in chemical and medicinal research. mdpi.com This structural unit is found in a wide array of natural products and synthetic compounds that exhibit diverse and potent biological activities. nih.gov Its rigid, planar structure and ability to participate in various chemical interactions make it an attractive core for designing new therapeutic agents. researchgate.net

Derivatives of the dioxoisoindoline scaffold have been investigated for a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective properties. mdpi.com For example, hybrid molecules incorporating the 1,3-dioxoisoindoline structure with 4-aminoquinolines have been studied as potent antiplasmodial compounds for treating malaria. nih.gov The versatility of the scaffold allows for systematic chemical modifications, enabling researchers to explore the chemical space around it to develop multi-target-directed ligands for complex diseases. researchgate.net

Structural Context of the But-3-enoate (B1239731) Side Chain and its Synthetic Relevance

The but-3-enoate side chain attached to the nitrogen of the dioxoisoindoline core in 1,3-Dioxoisoindolin-2-yl but-3-enoate introduces a reactive functional group with significant synthetic potential. The terminal alkene (double bond) in the but-3-enoate moiety is a site for numerous chemical transformations. Butenoates and the related butenolides are recognized as important chiral building blocks for creating a variety of biologically active and complex molecules. acs.org

Chemical Compound Data

| Property | Value |

| Compound Name | This compound |

| CAS Number | 2248284-48-0 chemsrc.com |

| Molecular Formula | C12H9NO4 |

| Synonyms | N-(3-Butenoyloxy)phthalimide |

Structure

3D Structure

特性

分子式 |

C12H9NO4 |

|---|---|

分子量 |

231.20 g/mol |

IUPAC名 |

(1,3-dioxoisoindol-2-yl) but-3-enoate |

InChI |

InChI=1S/C12H9NO4/c1-2-5-10(14)17-13-11(15)8-6-3-4-7-9(8)12(13)16/h2-4,6-7H,1,5H2 |

InChIキー |

YECCRXBMVPNOMY-UHFFFAOYSA-N |

正規SMILES |

C=CCC(=O)ON1C(=O)C2=CC=CC=C2C1=O |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Transformations of 1,3 Dioxoisoindolin 2 Yl But 3 Enoate and Its Analogues

Precursor Synthesis and Phthalimide (B116566) Installation Strategies

The formation of the N-substituted phthalimide is a critical step in the synthesis of the target molecule and its analogues. Traditional and modern methods are employed to install the phthalimide group onto a suitable precursor.

Reaction of Phthalimide with Halogenated Butenoate Precursors

A well-established method for the N-alkylation of phthalimide is the Gabriel synthesis. libretexts.orgbyjus.com This reaction provides a reliable pathway to primary amines but is also widely used to synthesize N-substituted phthalimides. byjus.com The process typically involves the deprotonation of phthalimide with a base, such as potassium hydroxide (B78521), to form the nucleophilic phthalimide anion. unacademy.com This anion then undergoes a nucleophilic substitution reaction (SN2) with a primary alkyl halide. libretexts.orgunacademy.com

In the context of synthesizing 1,3-dioxoisoindolin-2-yl but-3-enoate (B1239731), this strategy would involve the reaction of potassium phthalimide with a halogenated but-3-enoate ester. The general scheme for this reaction is presented below:

Reaction Scheme:

The success of this reaction is contingent on the use of a primary alkyl halide to avoid elimination side reactions. scribd.com The phthalimide itself can be synthesized by heating phthalic anhydride (B1165640) with ammonia (B1221849) or by treating the anhydride with ammonium (B1175870) carbonate or urea (B33335). unacademy.comyoutube.com

Table 1: Key Reagents and Conditions for Gabriel Synthesis of N-Alkyl Phthalimides

| Step | Reactants | Reagents/Catalysts | Products | General Conditions |

|---|---|---|---|---|

| 1 | Phthalimide | Potassium Hydroxide (KOH) | Potassium Phthalimide | Acid-base reaction |

| 2 | Potassium Phthalimide, Primary Alkyl Halide | - | N-Alkyl Phthalimide, Potassium Halide | Nucleophilic Substitution (SN2) |

Coupling Reactions Involving N-Hydroxyphthalimide Derivatives

Modern synthetic approaches have expanded the toolbox for forming N-substituted phthalimides. One such avenue involves coupling reactions with derivatives of N-hydroxyphthalimide. These methods can offer alternative pathways that may be more efficient or tolerant of different functional groups. Recent developments include transition-metal-catalyzed reactions and metal-free protocols. acs.orgrsc.org For instance, N-aryl and N-alkyl phthalimides can be synthesized from 1,2,3-benzotriazin-4(3H)-ones through a denitrogenative cyanation process. acs.org

Direct Synthesis of 1,3-Dioxoisoindolin-2-yl but-3-enoate

A direct, one-pot synthesis of this compound is not a commonly reported method. The synthesis of N-substituted phthalimides typically proceeds through multi-step sequences. acs.orgnih.gov The most common approaches involve the reaction of phthalic anhydride or its derivatives with a pre-functionalized amine. For example, phthalic anhydride can be fused with urea at elevated temperatures to form phthalimide, which can then be further functionalized. nih.gov

Alternatively, a more direct, albeit still multi-component, approach could involve the reaction of 2-halobenzoic acids with an appropriate amine and a cyanide source, catalyzed by a copper nanocatalyst. rsc.org However, the application of these methods to directly yield the title compound would require a specifically functionalized starting amine that already contains the but-3-enoate moiety.

Derivatization and Structural Modifications of the But-3-enoate Moiety

The but-3-enoate portion of this compound offers a handle for further chemical transformations, allowing for the synthesis of a variety of analogues.

Hydrolysis Reactions to Carboxylic Acid Analogues

The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 4-(1,3-dioxoisoindolin-2-yl)but-3-enoic acid. This transformation can be achieved under either acidic or basic conditions. lumenlearning.com

Acid-catalyzed hydrolysis is a reversible reaction that is typically carried out by heating the ester in a large excess of water with a strong acid catalyst. libretexts.orgbham.ac.uklibretexts.org

Acidic Hydrolysis:

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that goes to completion. bham.ac.uk The reaction is carried out using a base such as sodium hydroxide or potassium hydroxide, and it yields the carboxylate salt and an alcohol. lumenlearning.comlibretexts.orglibretexts.org Subsequent acidification of the carboxylate salt will produce the desired carboxylic acid.

Basic Hydrolysis (Saponification):

Table 2: Comparison of Ester Hydrolysis Methods

| Method | Catalyst/Reagent | Products | Reversibility |

|---|---|---|---|

| Acidic Hydrolysis | Strong Acid (e.g., HCl, H₂SO₄) | Carboxylic Acid, Alcohol | Reversible |

| Basic Hydrolysis (Saponification) | Strong Base (e.g., NaOH, KOH) | Carboxylate Salt, Alcohol | Irreversible |

Acyl Chloride Formation from Carboxylic Acid Derivatives

The carboxylic acid obtained from the hydrolysis of this compound can be converted into a more reactive acyl chloride. This transformation is a common step in organic synthesis to facilitate further reactions such as amide and ester formation. Several reagents are effective for this conversion.

Thionyl chloride (SOCl₂) is a widely used reagent for the preparation of acyl chlorides from carboxylic acids. commonorganicchemistry.comlibretexts.org The reaction often proceeds at reflux, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. youtube.comchemguide.co.uk

Reaction with Thionyl Chloride:

Other common reagents for this transformation include phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃). chemguide.co.uk Oxalyl chloride ((COCl)₂) is another effective reagent, often used with a catalytic amount of dimethylformamide (DMF). commonorganicchemistry.com

Table 3: Reagents for Acyl Chloride Formation

| Reagent | Formula | Byproducts | Conditions |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Often neat at reflux |

| Phosphorus(V) Chloride | PCl₅ | POCl₃, HCl | Often in the cold |

| Phosphorus(III) Chloride | PCl₃ | H₃PO₃ | Less vigorous than PCl₅ |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Often with catalytic DMF in a solvent like DCM |

Esterification and Transesterification Reactions

The formation of the ester linkage in analogues of this compound is a fundamental transformation. Standard esterification and transesterification methods are applicable, though the specific conditions can influence the yield and purity of the products.

A key analogue, (E)-ethyl-4-(1,3-dioxoisoindolin-2-yl)but-2-enoate, can be synthesized by reacting ethyl 4-bromocrotonate with phthalimide. arkat-usa.orgresearchgate.net This reaction, typically carried out in a solvent like dimethylformamide (DMF) at reflux, results in the formation of the desired ester in good yield (approximately 85%). arkat-usa.orgresearchgate.net The corresponding carboxylic acid, (E)-4-(1,3-dioxoisoindolin-2-yl)but-2-enoic acid, can be obtained through the hydrolysis of this ester. arkat-usa.orgresearchgate.net This hydrolysis is often achieved using a mixture of acetic acid and aqueous hydrochloric acid under reflux conditions. arkat-usa.orgresearchgate.net

While specific studies on the transesterification of this compound are not extensively documented, the principles of acid or base-catalyzed transesterification are expected to apply. The choice of catalyst and alcohol would determine the efficiency of the exchange of the ester group.

Alkylation and Substitution Reactions on the Unsaturated System

The unsaturated butenoate system in these molecules is susceptible to alkylation and substitution reactions, particularly at the α- and γ-positions, which can be controlled by the choice of reagents and reaction conditions.

A notable example is the asymmetric vinylogous alkylation of a chiral N-enoyl oxazolidinone derived from (E)-4-(1,3-dioxoisoindolin-2-yl)but-2-enoic acid. arkat-usa.orgresearchgate.net In this reaction, a strong, sterically hindered base like potassium hexamethyldisilazide (KHMDS) is used to deprotonate the γ-position, generating a nucleophilic enolate. arkat-usa.orgresearchgate.net This enolate then reacts with an alkyl halide, leading to alkylation predominantly at the α-position. arkat-usa.orgresearchgate.net This reaction proceeds with moderate yields and diastereoselectivity. arkat-usa.orgresearchgate.net

The reaction of ethyl 4-bromocrotonate with phthalimide to form (E)-ethyl-4-(1,3-dioxoisoindolin-2-yl)but-2-enoate is itself a substitution reaction where the phthalimide anion displaces the bromide at the γ-position of the butenoate chain. arkat-usa.orgresearchgate.net

Radical Coupling Reactions

The phthalimide moiety and the α,β-unsaturated ester are both functionalities that can participate in radical reactions. While specific radical coupling reactions of this compound are not extensively detailed in the literature, the behavior of related compounds provides insight into their potential reactivity.

N-Hydroxyphthalimide (NHPI) esters are well-known precursors for alkyl radicals through single-electron transfer, which can then undergo various coupling reactions. acs.org This suggests that the phthalimide group can play a role in initiating or mediating radical processes. Furthermore, α,β-unsaturated esters are known to be effective radical acceptors in conjugate addition reactions.

It is plausible that this compound and its analogues could participate in radical coupling reactions where a radical species adds to the β-position of the butenoate system, leading to the formation of a new carbon-carbon bond. The phthalimide group might influence the stereochemical outcome of such additions.

Cross-Metathesis Reactions for α,β-Unsaturated Esters

Olefin metathesis, particularly cross-metathesis, is a powerful tool for the formation of carbon-carbon double bonds and has been applied to the synthesis of α,β-unsaturated esters. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgorganic-chemistry.orgbeilstein-journals.org Ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, are commonly employed for these transformations. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgorganic-chemistry.orgbeilstein-journals.org

It is conceivable that this compound could undergo cross-metathesis with other olefins to generate more complex unsaturated esters, with the stereochemical outcome (E/Z selectivity) being dependent on the catalyst and reaction conditions.

Stereoselective Synthesis and Diastereocontrol

The control of stereochemistry is a critical aspect of the synthesis and transformation of this compound analogues, particularly for the generation of chiral centers and the selective formation of double bond isomers.

Asymmetric Vinylogous Alkylation Reactions and Syn-Effect Phenomena

Asymmetric vinylogous alkylation provides a method for introducing a new stereocenter at the α-position of the butenoate system. This has been demonstrated with a chiral oxazolidinone derivative of (E)-4-(1,3-dioxoisoindolin-2-yl)but-2-enoic acid. arkat-usa.orgresearchgate.net The reaction of this substrate with methyl iodide in the presence of KHMDS and LiCl yields the α-methylated product with a diastereomeric ratio of 72:28. researchgate.net Similarly, reaction with benzyl (B1604629) bromide gives a diastereomeric ratio of 75:25, and with allyl bromide, a ratio of 65:35 is observed. researchgate.net The major diastereomer in these reactions possesses the (R) configuration at the newly formed stereocenter. arkat-usa.orgresearchgate.net

A significant observation in these reactions is the high Z-selectivity of the resulting double bond, a phenomenon attributed to the "syn-effect". arkat-usa.orgresearchgate.netresearchgate.net This effect favors the formation of the sterically less favorable Z-alkene, where the substituent at the α-position and the γ-substituent are on the same side of the double bond. arkat-usa.orgresearchgate.net

| Alkyl Halide | Yield (%) | Diastereomeric Ratio (R:S) |

|---|---|---|

| Methyl Iodide | 55 | 72:28 |

| Benzyl Bromide | 63 | 75:25 |

| Allyl Bromide | 48 | 65:35 |

Control of Z/E Isomerism in Butenoate Derivatives

The geometry of the double bond in butenoate derivatives is a crucial stereochemical feature. As mentioned previously, the asymmetric vinylogous alkylation of a 3-[4-(N-phthalimide)-but-2-enoyl]oxazolidinone leads to the formation of a deconjugated double bond with high Z-selectivity (>98%). arkat-usa.orgresearchgate.net This is a notable example of kinetic control leading to the less thermodynamically stable isomer due to the "syn-effect". arkat-usa.orgresearchgate.netresearchgate.net

In the synthesis of the starting material, (E)-ethyl-4-(1,3-dioxoisoindolin-2-yl)but-2-enoate, the E-isomer is predominantly formed, which is the thermodynamically more stable configuration. arkat-usa.orgresearchgate.net The control of Z/E isomerism in cross-metathesis reactions to produce α,β-unsaturated esters is an active area of research, with specific catalysts and conditions being developed to favor the formation of either the Z or E isomer. nih.gov For instance, certain molybdenum-based catalysts have shown high Z-selectivity in the synthesis of trisubstituted α,β-unsaturated esters. nih.gov

Enantioselective Transformations (e.g., Heck Alkenylation)

The but-3-enoate moiety in "this compound" presents an opportunity for stereoselective carbon-carbon bond formation, a cornerstone of modern synthetic chemistry. The asymmetric Heck reaction, a powerful palladium-catalyzed process, stands out as a prime candidate for introducing chirality at the double bond. uwindsor.cauwindsor.ca While specific literature on the enantioselective Heck alkenylation of "this compound" is not prevalent, the principles of this reaction are well-established and can be applied to this substrate. ntu.edu.sg

The asymmetric Heck reaction typically involves the coupling of an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a chiral ligand. uwindsor.ca The choice of the chiral ligand is crucial for inducing enantioselectivity. Bidentate phosphine (B1218219) ligands, such as (R)-BINAP, have proven to be highly effective in many asymmetric Heck reactions. uwindsor.ca

In the context of "this compound," an intermolecular Heck reaction could be envisioned with an aryl or vinyl halide. The reaction would proceed via oxidative addition of the halide to a Pd(0) complex, followed by coordination of the but-3-enoate double bond. Subsequent migratory insertion and β-hydride elimination would yield the alkenylated product. The chiral ligand, coordinated to the palladium center throughout the catalytic cycle, would control the facial selectivity of the migratory insertion step, thereby determining the enantiomeric excess of the product.

The regioselectivity of the Heck reaction on a terminal alkene like the but-3-enoate moiety generally favors arylation at the less substituted carbon (β-position). researchgate.net The reaction conditions, including the choice of solvent, base, and temperature, would need to be carefully optimized to achieve high yield and enantioselectivity.

| Catalyst Precursor | Chiral Ligand | Base | Solvent | Temperature (°C) | Typical Substrates |

|---|---|---|---|---|---|

| Pd(OAc)₂ | (R)-BINAP | K₂CO₃ | Toluene | 110 | Aryl Triflates, Alkenes |

| Pd₂(dba)₃ | (S)-PyraBox | - | Methanol | Room Temp. | Aryldiazonium Salts, Dihydropyrroles |

| Pd(OAc)₂ | Xu-Phos | - | - | - | Aryl Triflates, Alkynes |

Functional Group Interconversions on the Phthalimide Unit

The phthalimide group is not merely a passive carrier of the but-3-enoate functionality; it can undergo a range of chemical transformations to yield diverse molecular architectures. These interconversions are fundamental in synthetic organic chemistry, particularly in the synthesis of primary amines and other nitrogen-containing compounds.

One of the most well-known reactions of N-substituted phthalimides is their cleavage to liberate a primary amine. This transformation, central to the Gabriel synthesis, can be achieved under various conditions. libretexts.orgbyjus.commasterorganicchemistry.com Acidic or basic hydrolysis is a common method, although it can sometimes be harsh. google.comlibretexts.orgresearchgate.net A milder and often more efficient method involves hydrazinolysis, where the N-substituted phthalimide is treated with hydrazine (B178648) hydrate. cmu.eduresearchgate.net This reaction proceeds via nucleophilic attack of hydrazine on one of the carbonyl groups, leading to the formation of a stable cyclic hydrazide (phthalhydrazide) and the desired primary amine. byjus.comcmu.edu

The phthalimide ring can also be selectively reduced. Treatment of N-substituted phthalimides with reducing agents such as lithium aluminum hydride (LiAlH₄) or diborane (B8814927) can lead to the corresponding isoindolines, where the two carbonyl groups are reduced to methylenes. acs.orgresearchgate.net This transformation provides access to a different class of heterocyclic compounds while retaining the substituent on the nitrogen atom. Zinc dust in the presence of a strong base has also been reported for the reduction of phthalimide to phthalide. google.comacs.org

Furthermore, the phthalimide ring can be opened by various nucleophiles other than hydrazine. For instance, reaction with primary amines can lead to ring-opened products where one of the carbonyl groups is converted into an amide. rsc.org Similarly, reaction with aminoalcohols or aminothiols can yield amide-functionalized phosphonates. cmu.edu These ring-opening reactions provide a pathway to more complex, acyclic structures from the readily available phthalimide starting materials. tandfonline.com

| Transformation | Reagents | Product Type | Reference |

|---|---|---|---|

| Hydrolysis (Gabriel Synthesis) | Acid (e.g., HCl) or Base (e.g., NaOH) | Primary Amine + Phthalic Acid | libretexts.orggoogle.comlibretexts.orgresearchgate.net |

| Hydrazinolysis (Gabriel Synthesis) | Hydrazine Hydrate (N₂H₄·H₂O) | Primary Amine + Phthalhydrazide | byjus.comcmu.eduresearchgate.net |

| Reduction | LiAlH₄ or Diborane (B₂H₆) | Isoindoline | acs.orgresearchgate.net |

| Ring-Opening with Amines | Primary or Secondary Amines | Phthalamide Derivatives | rsc.org |

| Reduction to Phthalide | Zinc Dust, NaOH | Phthalide | google.comacs.org |

Mechanistic Investigations of Reactions Involving 1,3 Dioxoisoindolin 2 Yl But 3 Enoate

Exploration of Reaction Pathways for C-C Bond Formation

Carbon-carbon bond forming reactions are fundamental in organic synthesis. For 1,3-dioxoisoindolin-2-yl but-3-enoate (B1239731), the electrophilic nature of the butenoate's β-carbon makes it a prime candidate for nucleophilic attack, leading to the formation of new C-C bonds.

Michael Addition Reactions

The Michael addition, or conjugate addition, is a key reaction for forming C-C bonds. In this context, 1,3-dioxoisoindolin-2-yl but-3-enoate acts as a Michael acceptor. The reaction is initiated by the attack of a nucleophile (the Michael donor) on the β-carbon of the α,β-unsaturated ester system. nih.gov

The general mechanism proceeds in the following steps:

Nucleophilic Attack: A nucleophile, such as an enolate, attacks the electrophilic β-carbon of the butenoate moiety. This leads to the formation of a new carbon-carbon bond and a resonance-stabilized enolate intermediate.

Protonation: The enolate intermediate is then protonated, either by a proton source in the reaction mixture or during workup, to yield the final 1,4-addition product.

The phthalimide (B116566) group, being electron-withdrawing, can influence the reactivity of the butenoate system, though specific studies on this compound are limited. However, studies on similar N-substituted maleimides, which also feature a nitrogen atom attached to two carbonyl groups, show that these compounds readily undergo Michael additions. mdpi.com For instance, the addition of isobutyraldehyde (B47883) to N-phenylmaleimide can be efficiently catalyzed by organocatalysts in aqueous media, affording high yields and enantioselectivities. mdpi.com

| Nucleophile (Michael Donor) | Catalyst/Conditions | Product Type | Typical Yield | Reference |

|---|---|---|---|---|

| Isobutyraldehyde | Thiourea-based organocatalyst, H₂O | Substituted Succinimide | ≥97% | mdpi.com |

| Phthalimide | DABCO, [BMIm][Br] (Ionic Liquid), 100 °C | Aza-Michael Adduct | Excellent | researchgate.net |

| Saccharin | Microwave irradiation | Aza-Michael Adduct | Good | researchgate.net |

Friedländer-Type Annulation Reactions

The Friedländer annulation is a classic method for the synthesis of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an enolizable ketone or aldehyde. While there is no direct evidence of this compound participating in a classical Friedländer reaction, a hypothetical pathway can be considered.

A non-classical route could potentially involve the butenoate moiety. For instance, a gold(III)-catalyzed annulation of 2-amino-arylcarbonyls with electron-deficient alkynes has been developed as an alternative to the traditional Friedländer synthesis, proceeding under milder conditions. nih.gov This suggests that under specific catalytic conditions, the activated double bond in this compound might engage in a cyclization with a suitable ortho-aminoaryl derivative. However, this remains a speculative pathway without direct experimental support for this specific substrate.

Radical Processes and Electron Transfer Mechanisms

The phthalimide moiety can participate in radical reactions, particularly through single-electron transfer (SET) processes. N-substituted phthalimides, especially N-(acyloxy)phthalimides, are known to be effective radical precursors under photochemical or electrochemical conditions. beilstein-journals.orgresearchgate.net

The general mechanism for radical generation from phthalimide derivatives involves:

Single-Electron Transfer (SET): The phthalimide group in its excited state can accept an electron, leading to the formation of a radical anion. nih.gov This SET can be promoted by photocatalysts or electrochemical reduction.

Fragmentation: The resulting radical anion can undergo fragmentation. For N-(acyloxy)phthalimides, this typically involves decarboxylation to generate a carbon-centered radical. beilstein-journals.orgresearchgate.net In the case of this compound, a similar fragmentation could potentially occur, though the butenoate linkage is generally more stable than an acyloxy linkage.

Alternatively, photoinduced electron transfer can occur in N-alkoxyphthalimides, leading to a concerted intramolecular fragmentation. nih.gov While this compound is not an N-alkoxy derivative, these studies highlight the propensity of the phthalimide system to engage in electron transfer processes. Under visible light irradiation in the presence of a suitable photocatalyst, N-(acyloxy)phthalimides can generate tertiary alkyl radicals, which can then participate in tandem radical cyclizations. rsc.org

| Phthalimide Derivative Type | Initiation Method | Key Intermediate | Subsequent Reaction | Reference |

|---|---|---|---|---|

| N-(acyloxy)phthalimide | Photoredox Catalysis (e.g., Ru(bpy)₃Cl₂) | Carbon-centered radical (post-decarboxylation) | Giese-type addition, Cyclization | beilstein-journals.orgrsc.org |

| N-alkoxyphthalimide | Photoinduced Electron Transfer | Radical anion | Concerted intramolecular fragmentation | nih.gov |

| Linked α-silyl donor-phthalimide | Intramolecular SET (photochemical) | Zwitterionic biradical | Macrocyclization | nih.gov |

Catalytic Reaction Mechanisms

Various catalytic systems can be employed to mediate reactions involving the functionalities present in this compound.

For Michael additions, both organocatalysts and Lewis acids can be effective. Chiral thiourea (B124793) derivatives, for example, can activate maleimides towards nucleophilic attack by aldehydes through hydrogen bonding, leading to highly enantioselective products. mdpi.com This type of catalysis proceeds via the formation of an enamine from the aldehyde and a secondary amine catalyst, which then attacks the activated Michael acceptor.

Transition metal catalysis is also relevant, particularly for C-N bond-forming reactions. While not directly involving the butenoate moiety, studies on the synthesis of N-aryl phthalimides have shown the efficacy of copper and palladium catalysts. rsc.org In the context of the butenoate group, copper-catalyzed asymmetric carbocyanation of vinylarenes using N-hydroxyphthalimides as radical precursors highlights the potential for metal-mediated radical reactions. acs.org

N-Heterocyclic carbenes (NHCs) have been shown to catalyze the atroposelective synthesis of N-aryl phthalimides through the activation of phthalamic acids. The mechanism involves the in-situ formation of an isoimide, which then reacts with the NHC to generate an acylazolium intermediate, leading to the final product with high enantioselectivity. chemrxiv.orgresearchgate.net

Stereochemical Implications of Reaction Mechanisms

The reaction mechanisms involving this compound have significant stereochemical implications, particularly in reactions that generate new stereocenters.

In Michael addition reactions, the approach of the nucleophile to the β-carbon of the butenoate can be controlled to favor the formation of one stereoisomer over another. The use of chiral catalysts is a common strategy to achieve high enantioselectivity. For instance, in the organocatalyzed addition of aldehydes to maleimides, the catalyst creates a chiral environment that directs the approach of the enamine nucleophile to one face of the maleimide, resulting in a highly enantioenriched product. mdpi.com

In radical cyclization reactions, the stereochemistry of the newly formed ring is determined by the transition state of the cyclization step. The geometry of the radical intermediate and the mode of cyclization (e.g., exo vs. endo) will dictate the relative stereochemistry of the product. For example, visible-light-promoted tandem radical cyclization of N-arylacrylamides with N-(acyloxy)phthalimides leads to the formation of 3,3-dialkyl substituted oxindoles with specific stereochemical arrangements. rsc.org

The stereochemical outcome of a reaction is thus intricately linked to its mechanism. Understanding the transition states and intermediates is crucial for predicting and controlling the stereochemistry of the products.

Spectroscopic and Crystallographic Characterization for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra would provide definitive evidence for the structure of 1,3-dioxoisoindolin-2-yl but-3-enoate (B1239731).

The ¹H NMR spectrum of 1,3-dioxoisoindolin-2-yl but-3-enoate is expected to exhibit distinct signals corresponding to the aromatic protons of the phthalimide (B116566) group and the protons of the but-3-enoate chain. The phthalimide protons typically appear as a complex multiplet in the aromatic region, around 7.7-7.9 ppm. researchgate.net The protons of the but-3-enoate group would show characteristic shifts and coupling patterns. The vinyl protons (=CH and =CH₂) are expected to resonate downfield due to the electron-withdrawing effect of the ester and the double bond's anisotropy. Specifically, the proton on the carbon adjacent to the ester group would likely appear as a multiplet, while the terminal vinyl protons would also present as multiplets. The methylene (B1212753) protons adjacent to the ester oxygen would be deshielded and are predicted to appear in the range of 4.0-4.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is representative and based on analogous structures.

| Protons | Predicted Chemical Shift (δ, ppm) |

| Phthalimide aromatic protons | 7.7 - 7.9 |

| Vinyl CH | 5.8 - 6.2 |

| Vinyl CH₂ | 5.2 - 5.6 |

| O-CH₂ | 4.0 - 4.5 |

| CO-CH₂ | 3.2 - 3.6 |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals for the carbonyl carbons, aromatic carbons, and the carbons of the but-3-enoate chain are anticipated. The two equivalent carbonyl carbons of the phthalimide group are expected to have a chemical shift in the range of 165-168 ppm. rsc.org The aromatic carbons of the phthalimide ring would appear between 123-135 ppm. rsc.org Within the but-3-enoate chain, the ester carbonyl carbon is expected to be the most downfield, likely above 170 ppm. The vinyl carbons would resonate in the typical alkene region of approximately 115-140 ppm. The methylene carbon attached to the ester oxygen would be found around 60-65 ppm, while the methylene carbon alpha to the carbonyl group would be in the range of 30-40 ppm. For comparison, in N-butylphthalimide, the carbonyl carbon appears at approximately 168 ppm, and the carbons of the butyl chain appear at distinct upfield shifts. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is representative and based on analogous structures.

| Carbons | Predicted Chemical Shift (δ, ppm) |

| Imide C=O | 165 - 168 |

| Ester C=O | 170 - 173 |

| Phthalimide aromatic C | 123 - 135 |

| Vinyl CH | 130 - 135 |

| Vinyl CH₂ | 118 - 122 |

| O-CH₂ | 60 - 65 |

| CO-CH₂ | 30 - 40 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the carbonyl groups of the imide and the ester, as well as the carbon-carbon double bond. The symmetric and asymmetric stretching vibrations of the imide carbonyl groups are expected to appear as two distinct bands in the region of 1700-1800 cm⁻¹. nih.govresearchgate.net The ester carbonyl (C=O) stretching vibration would also be prominent, typically absorbing around 1730-1750 cm⁻¹. plos.org The C=C stretching vibration of the but-3-enoate moiety would likely be observed in the 1640-1680 cm⁻¹ region. Additionally, characteristic C-H stretching vibrations for the aromatic and vinyl protons would be seen above 3000 cm⁻¹, while aliphatic C-H stretches would appear just below 3000 cm⁻¹. plos.org

Table 3: Predicted IR Absorption Frequencies for this compound Data is representative and based on analogous structures.

| Functional Group | Predicted Absorption Frequency (cm⁻¹) |

| Imide C=O stretch (asymmetric) | ~1780 |

| Imide C=O stretch (symmetric) | ~1720 |

| Ester C=O stretch | 1730 - 1750 |

| C=C stretch | 1640 - 1680 |

| Aromatic C-H stretch | >3000 |

| Vinyl C-H stretch | >3000 |

| Aliphatic C-H stretch | <3000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation. For this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight. A characteristic fragmentation pattern for N-substituted phthalimides involves the cleavage of the N-substituent bond. researchgate.net A prominent peak in the mass spectrum is expected at a mass-to-charge ratio (m/z) of 147 or 148, corresponding to the phthalimide radical cation or a related fragment. researchgate.net Another significant fragmentation pathway for esters is the McLafferty rearrangement, if a gamma-hydrogen is available, and alpha-cleavage to form an acylium ion. youtube.comlibretexts.org The fragmentation of the but-3-enoate chain would lead to additional characteristic peaks.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound Data is representative and based on analogous structures.

| Fragment | Predicted m/z |

| [M]⁺ | Molecular Weight of the Compound |

| [C₈H₄O₂N]⁺ (Phthalimide fragment) | 148 |

| [C₄H₅O₂]⁺ (But-3-enoyl fragment) | 85 |

X-ray Crystallography for Solid-State Structural Determination

Table 5: Expected Crystallographic Parameters for this compound Data is representative and based on analogous structures.

| Parameter | Expected Value/Observation |

| Crystal System | Dependent on packing (e.g., Monoclinic, Orthorhombic) |

| Space Group | Dependent on symmetry elements |

| Phthalimide Ring | Planar |

| Intermolecular Interactions | π-stacking, van der Waals forces |

Computational and Theoretical Studies on the Molecular Architecture and Reactivity

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the ground-state electronic structure and optimized geometry of molecules. mdpi.com For 1,3-Dioxoisoindolin-2-yl but-3-enoate (B1239731), geometry optimization is typically performed using functionals like B3LYP combined with a basis set such as 6-311++G(d,p). nih.govresearchgate.net This process calculates the lowest energy arrangement of the atoms, providing key structural parameters.

The optimization reveals that the isoindoline-1,3-dione (phthalimide) ring system is largely planar, a characteristic feature of this moiety. nih.gov The butenoate side chain, however, possesses rotational freedom around the N-C and ester C-O bonds, leading to different possible conformers. DFT calculations can identify the most stable conformer by comparing their relative energies. The resulting optimized structure provides precise bond lengths, bond angles, and dihedral angles that are crucial for understanding the molecule's three-dimensional architecture.

Table 1: Predicted Key Geometric Parameters for 1,3-Dioxoisoindolin-2-yl but-3-enoate (Based on DFT Calculations of Similar Structures)

| Parameter | Bond/Atoms | Predicted Value |

| Bond Lengths (Å) | ||

| C=O (imide) | ~1.21 Å | |

| N-C (imide ring) | ~1.40 Å | |

| N-C (ester link) | ~1.45 Å | |

| C=O (ester) | ~1.22 Å | |

| C=C (butenoate) | ~1.33 Å | |

| **Bond Angles (°) ** | ||

| C-N-C (imide ring) | ~111.0° | |

| O=C-N (imide) | ~125.0° | |

| C-O-C (ester) | ~117.0° | |

| C-C=C (butenoate) | ~123.0° |

Note: These values are illustrative and based on typical results from DFT/B3LYP/6-311++G(d,p) calculations for phthalimide (B116566) and butenoate derivatives.

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the phthalimide ring, which is electron-rich. In contrast, the LUMO is likely distributed over the carbonyl groups and the α,β-unsaturated system of the butenoate moiety, which are electron-accepting regions. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

Table 2: Predicted Frontier Molecular Orbital Properties

| Property | Predicted Value (eV) | Significance |

| HOMO Energy | ~ -6.5 to -7.5 | Electron-donating ability |

| LUMO Energy | ~ -1.5 to -2.5 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 | Chemical reactivity, kinetic stability |

Note: Values are typical for similar organic molecules calculated at the B3LYP/6-311++G(d,p) level.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays different potential values on the electron density surface using a color spectrum.

In the MEP map of this compound, the most negative potential regions (typically colored red or yellow) are concentrated around the electronegative oxygen atoms of the five carbonyl groups. These areas represent sites that are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are generally found around the hydrogen atoms, particularly those on the aromatic ring. The carbon-carbon double bond in the butenoate chain would present a region of high electron density, making it a potential site for nucleophilic addition. researchgate.netwalisongo.ac.id

Prediction and Assignment of Vibrational Spectra

Theoretical vibrational spectra (FT-IR and Raman) can be calculated using DFT. The frequencies are obtained by calculating the second derivatives of the energy with respect to the Cartesian coordinates of the atoms. These calculated frequencies often correspond well with experimental data after applying a scaling factor to account for anharmonicity and basis set deficiencies. nih.gov Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific bond stretches, bends, and torsions. researchgate.net

For this compound, characteristic vibrational modes can be predicted:

Aromatic C-H stretching: Above 3000 cm⁻¹

Alkene =C-H stretching: Around 3050-3100 cm⁻¹

Imide C=O stretching: Asymmetric and symmetric stretches around 1700-1780 cm⁻¹ nih.gov

Ester C=O stretching: Around 1730-1750 cm⁻¹

C=C stretching: Around 1640-1660 cm⁻¹

Aromatic C=C stretching: In the 1450-1600 cm⁻¹ region

Ester C-O stretching: In the 1100-1300 cm⁻¹ range

Table 3: Predicted Major Vibrational Frequencies and Assignments

| Wavenumber (cm⁻¹) (Scaled) | Assignment (Based on PED) |

| ~3080 | Aromatic & Alkene C-H stretch |

| ~1775 | Imide C=O asymmetric stretch |

| ~1740 | Ester C=O stretch |

| ~1710 | Imide C=O symmetric stretch |

| ~1650 | C=C stretch (butenoate) |

| ~1590 | Aromatic ring C=C stretch |

| ~1250 | Ester C-O stretch |

| ~1050 | N-C stretch |

Note: Frequencies are approximate and based on DFT calculations for molecules with similar functional groups. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically within a DFT framework. nih.gov These calculations provide valuable information for confirming the molecular structure by comparing the predicted shifts with experimental data.

For this compound, distinct chemical shifts are expected:

¹H NMR: Aromatic protons of the phthalimide group would appear in the downfield region (~7.7-7.9 ppm). The vinyl protons of the butenoate group would also be in the downfield region (~5.0-6.0 ppm), showing characteristic splitting patterns. The methylene (B1212753) protons adjacent to the ester oxygen would be found at a lower chemical shift.

¹³C NMR: The carbonyl carbons of the imide and ester groups would have the highest chemical shifts (~165-175 ppm). Aromatic and vinyl carbons would appear in the ~120-140 ppm range, while the aliphatic carbons would be the most upfield.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Phthalimide Aromatic | 7.7 – 7.9 | 123 – 135 |

| Imide Carbonyl (C=O) | - | ~167 |

| Ester Carbonyl (C=O) | - | ~170 |

| Butenoate Vinyl (-CH=CH₂) | 5.2 – 6.0 | 125 – 135 |

| Butenoate Methylene (-CH₂-) | 4.8 – 5.0 | ~65 |

Note: Predicted shifts are relative to TMS and are based on GIAO calculations of similar functional groups.

Intramolecular Interactions and Stability Analysis (e.g., Natural Bond Orbital (NBO) Analysis)

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and intramolecular interactions within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of lone pairs, bonding orbitals (σ, π), and antibonding orbitals (σ, π). sci-hub.se

In this compound, significant stabilizing interactions would include:

Delocalization of the lone pairs on the oxygen atoms (n_O) into the antibonding orbitals of adjacent C=O bonds (π*C=O).

Delocalization from the nitrogen lone pair (n_N) into the π* orbitals of the adjacent imide carbonyls.

Interactions between the π orbitals of the aromatic ring and the adjacent π* orbitals.

Table 5: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| n(O) (ester) | π(C=O) (ester) | High | Lone pair delocalization |

| n(N) (imide) | π(C=O) (imide) | High | Resonance stabilization |

| π(C=C) (aromatic) | π(C=C) (aromatic) | Moderate | Aromatic delocalization |

| π(C=C) (butenoate) | π(C=O) (ester) | Moderate | Conjugation |

Note: E(2) values are qualitative (Moderate/High) and represent the expected strength of intramolecular hyperconjugative interactions. researchgate.net

Supramolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis, π-π Stacking, Hydrogen Bonding)

π-π Stacking: The planar phthalimide ring is an ideal candidate for π-π stacking interactions. rsc.orguva.esnih.gov In the crystal lattice of related compounds, these interactions are a significant stabilizing force, often with centroid-to-centroid distances indicative of effective orbital overlap. nih.gov It is highly probable that "this compound" molecules would arrange in a parallel-displaced or T-shaped manner to maximize these attractive forces between the electron-rich aromatic systems. uva.es The presence of the but-3-enoate chain might influence the specific geometry of this stacking.

Hydrogen Bonding: While "this compound" does not possess strong hydrogen bond donors, the two carbonyl oxygen atoms of the phthalimide group and the ester oxygen are potent hydrogen bond acceptors. nih.gov In the presence of co-crystallizing solvents or if other weak donors are present in the molecule's environment, C-H···O interactions are expected to play a crucial role in the crystal packing. These weak hydrogen bonds, though individually less energetic than classical hydrogen bonds, collectively contribute significantly to the stability of the crystal structure. nih.gov

A hypothetical summary of intermolecular contacts for "this compound" based on related structures is presented in the table below.

| Interaction Type | Donor | Acceptor | Probable Distance (Å) | Significance in Crystal Packing |

| π-π Stacking | Phthalimide Ring Centroid | Phthalimide Ring Centroid | 3.4 - 3.8 | Major contributor to lattice stability |

| C-H···O Hydrogen Bond | Aromatic C-H, Aliphatic C-H | Carbonyl Oxygen (C=O) | 2.2 - 2.8 (H···O) | Directional interactions influencing molecular arrangement |

| van der Waals Forces | All atoms | All atoms | Variable | General, non-directional attractive forces |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful approach to elucidate reaction mechanisms, identify transition states, and calculate activation energies. For "this compound," a key area of interest would be the reactivity of the but-3-enoate moiety, which is an α,β-unsaturated ester system. This makes it a potential Michael acceptor. masterorganicchemistry.comresearchgate.netchemistrysteps.comewadirect.comwikipedia.org

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comwikipedia.org A theoretical study of the Michael addition of a model nucleophile (e.g., a simple enolate or an amine) to "this compound" would involve the following steps:

Geometry Optimization: The ground state geometries of the reactants, "this compound" and the chosen nucleophile, would be optimized.

Transition State Search: A search for the transition state structure for the nucleophilic attack on the β-carbon of the butenoate chain would be performed. This would involve techniques like the synchronous transit-guided quasi-Newton (STQN) method.

Frequency Analysis: Vibrational frequency calculations would be carried out to confirm the nature of the stationary points. The reactants and products should have all real frequencies, while the transition state should have exactly one imaginary frequency corresponding to the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation would be performed to connect the transition state to the reactants and the product, confirming that the located transition state indeed lies on the path of the desired reaction.

The phthalimide group, being electron-withdrawing, would likely enhance the electrophilicity of the β-carbon, making the Michael addition more favorable. Computational studies could quantify this effect by comparing the activation energy with that of a similar butenoate without the phthalimide group.

A simplified potential energy diagram for a hypothetical Michael addition reaction is shown below.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0 |

| Transition State | [Nucleophile···CβH2-CαH=C(O)O···]‡ | ΔG‡ |

| Product | Michael Adduct | ΔG_rxn |

Conformational Analysis and Energy Landscapes

The but-3-enoate chain in "this compound" introduces conformational flexibility to the molecule. Understanding the preferred conformations and the energy barriers between them is crucial, as the conformation can influence both the crystal packing and the molecule's reactivity.

A conformational analysis would typically involve a systematic scan of the potential energy surface by rotating the single bonds in the but-3-enoate chain. The key dihedral angles to consider would be around the N-C, C-C, and C-O bonds of the linker between the phthalimide ring and the vinyl group. For each rotation, the energy of the resulting conformer would be calculated.

Drawing an analogy from the conformational analysis of n-butane, different staggered and eclipsed conformations would be expected. unacademy.combyjus.comscribd.comslideshare.netcutm.ac.in The most stable conformers would likely be those that minimize steric hindrance between the bulky phthalimide group and the atoms of the butenoate chain. The relative energies of different conformers (e.g., anti, gauche, eclipsed) can be determined computationally. byjus.com

The results of such an analysis can be visualized as a potential energy landscape, a plot of energy versus the dihedral angles. This landscape would show the low-energy valleys corresponding to stable conformers and the energy barriers (saddles points) that must be overcome for conformational changes to occur.

Below is a table illustrating the likely types of conformers for the but-3-enoate chain and their qualitative energy ranking.

| Conformer Type | Description | Relative Energy |

| Anti | The phthalimide group and the vinyl group are positioned far apart. | Lowest |

| Gauche | The phthalimide group and the vinyl group are in a staggered but closer proximity. | Intermediate |

| Eclipsed | The phthalimide group and the vinyl group are aligned, leading to steric clash. | Highest |

Applications As Key Intermediates in Complex Organic Synthesis

Synthesis of Novel Amino Acid Derivatives and Peptidomimetics

The phthalimide (B116566) moiety is a well-established protecting group for amines in the synthesis of amino acids. The use of phthalimide-containing compounds is central to methods like the Gabriel synthesis, which provides a reliable route to primary amines. This principle is extended to the synthesis of non-proteinogenic amino acids, which are valuable for investigating the structure and function of peptides and enzymes. nih.govresearchgate.net

While direct studies on 1,3-Dioxoisoindolin-2-yl but-3-enoate (B1239731) are not extensively detailed in available literature, the chemistry of related N-phthaloyl amino acid derivatives provides a framework for its potential applications. For instance, isoindoline derivatives of α-amino acids have been synthesized and studied for their biological activities. nih.gov The but-3-enoate portion of the title compound offers a reactive handle for further chemical modification, enabling the creation of amino acid derivatives with unique side chains.

Peptidomimetics are compounds designed to mimic natural peptides, often with improved stability or bioavailability. nih.gov The structural framework of 1,3-Dioxoisoindolin-2-yl but-3-enoate can be envisioned as a scaffold for building such molecules. The phthalimide group can be converted to an amino group, forming the N-terminus or a side-chain amine of a peptide mimic, while the unsaturated ester can undergo various transformations to introduce conformational constraints or additional functional groups characteristic of peptidomimetic design.

Table 1: Potential Reactions for Amino Acid Synthesis

| Reaction Type | Reagents and Conditions | Expected Product Class |

|---|---|---|

| Hydroamination | Transition metal catalyst, Amine source | Diamino acid derivatives |

| Michael Addition | Nucleophile (e.g., thiol, amine) | Functionalized amino acid precursors |

| Ozonolysis | 1. O₃; 2. Reductive workup (e.g., Zn/H₂O) | Aspartic acid analogues |

Construction of Diverse Heterocyclic Systems

Heterocyclic compounds are integral to pharmaceuticals and materials science. The dual functionality of this compound makes it a suitable starting material for synthesizing various heterocyclic rings. Amino acids themselves are often used as starting materials for the synthesis of fused heterocyclic systems like triazino-, triazepino-, and triazocinoquinazolinones. nih.gov

A key strategy involves 1,3-dipolar cycloaddition reactions. For instance, azomethine ylides generated from amino acids can react with dipolarophiles to form pyrrolidine-containing heterocycles. beilstein-journals.org The terminal double bond in this compound can act as a dipolarophile, reacting with various 1,3-dipoles to construct five-membered heterocyclic rings. Subsequent manipulation of the phthalimide and ester groups can then lead to a diverse array of complex heterocyclic structures.

Development of Building Blocks for Polyfunctionalized Molecules

A building block in organic synthesis is a molecule that can be readily incorporated into a larger structure, bringing with it specific functionalities. This compound is a prime example of such a building block. The phthalimide protects a primary amine, the ester can be hydrolyzed or transformed, and the alkene is available for a wide range of addition and coupling reactions.

For example, dihydroxylation of the double bond would yield a diol, which, after deprotection of the amine, would result in an amino diol—a scaffold present in many natural products and pharmaceuticals. The ester functionality could be reduced to an alcohol, converted to an amide, or used in Claisen condensation reactions to further extend the carbon chain.

Role in the Synthesis of Chiral Compounds

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. While this compound is itself achiral, it can be used as a substrate in asymmetric reactions to generate chiral products.

Table 2: Asymmetric Transformations Applicable to this compound

| Asymmetric Reaction | Catalyst/Reagent | Potential Chiral Product |

|---|---|---|

| Hydrogenation | Chiral Rhodium or Ruthenium catalyst | Chiral protected aminocarboxylic acid |

| Dihydroxylation | AD-mix-α / AD-mix-β | Enantiomerically enriched diol |

| Epoxidation | Sharpless or Jacobsen catalyst | Chiral epoxide |

The resulting chiral building blocks, such as protected amino acids or alcohols, are invaluable for the total synthesis of complex molecules. The asymmetric hydrogenation of dehydroamino acid precursors, which share structural similarities with the title compound, is a well-established method for producing optically pure amino acids. researchgate.net

Precursors for Specialized Organic Reagents

The reactivity of this compound allows for its conversion into more specialized reagents. For example, transformation of the ester into a different functional group, such as an aldehyde (e.g., 4-(1,3-dioxoisoindol-2-yl)butanal), creates a reagent capable of participating in reactions like Wittig or aldol condensations. nih.gov

Furthermore, attaching the molecule to a solid support via the ester or the phthalimide ring could enable its use in solid-phase synthesis, facilitating the rapid construction of compound libraries. The terminal alkene could also be used to synthesize organometallic reagents through processes like hydroboration or hydrosilylation, which can then be used in a variety of cross-coupling reactions.

Q & A

Q. What are the standard synthetic routes for 1,3-Dioxoisoindolin-2-yl but-3-enoate, and how are reaction conditions optimized?

The compound is typically synthesized via multi-step protocols. For example, phthalic anhydride reacts with glycine to form 2-(1,3-dioxoisoindolin-2-yl)acetic acid, which is subsequently chlorinated to yield the corresponding acyl chloride. Reaction with but-3-enoate esters under controlled temperatures (e.g., 0–25°C) in anhydrous solvents (e.g., dichloromethane) produces the target compound. Optimization involves adjusting stoichiometry, solvent polarity, and catalysts (e.g., DMAP) to maximize yields (38–90%) .

Q. How is this compound characterized structurally?

Key characterization methods include:

- NMR Spectroscopy : H and C NMR are used to confirm the presence of the dioxoisoindolinyl and but-3-enoate moieties. For example, the vinylic protons of the but-3-enoate group appear as doublets in the δ 5.5–6.5 ppm range .

- Single-Crystal X-ray Diffraction : Resolves bond lengths, angles, and dihedral angles (e.g., coplanarity between isoindolinyl and substituent rings, with dihedral angles <1°) .

Q. What software tools are recommended for crystallographic analysis of this compound?

The SHELX suite (SHELXS for structure solution, SHELXL for refinement) is widely used for small-molecule crystallography. WinGX provides a graphical interface for data processing, while ORTEP-III generates thermal ellipsoid plots to visualize atomic displacement .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for isoindolinyl derivatives?

Discrepancies often arise from dynamic effects (e.g., rotameric equilibria) in solution versus static crystal structures. To address this:

Q. What strategies improve enantioselectivity in reactions involving this compound?

Chiral auxiliaries or catalysts (e.g., Ru-bipyridine complexes) can induce asymmetry. For example, enantiopure derivatives are synthesized via Michael additions using chiral amines or organocatalysts. Reaction progress is monitored by chiral HPLC, and stereochemical outcomes are validated by anomalous dispersion in X-ray refinements .

Q. How do hydrogen-bonding patterns influence the biological activity of isoindolinyl derivatives?

Isoindolinyl compounds often exhibit antimicrobial activity due to hydrogen-bond donor/acceptor interactions with microbial enzymes. Graph set analysis (e.g., Etter’s rules) identifies recurring motifs (e.g., R(8) rings) in crystal packing, which correlate with solubility and membrane permeability. Structure-activity relationships (SAR) are refined by modifying substituents (e.g., introducing electron-withdrawing groups) to enhance binding affinity .

Q. What methodologies are used to study photoinduced decarboxylation in related esters?

UV-Vis spectroscopy monitors absorbance changes during irradiation (e.g., λ = 254–365 nm). Transient absorption spectroscopy identifies reactive intermediates (e.g., radicals), while GC-MS quantifies gaseous byproducts (e.g., CO). Computational studies (TD-DFT) model excited-state pathways to optimize photolabile protecting groups .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。